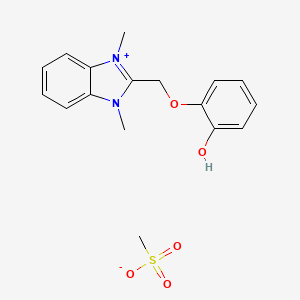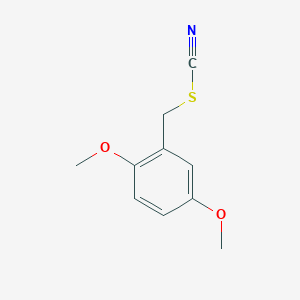
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-2,5-dimethylbenzyl)hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialized chemicals and materials for research purposes.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can modify the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)hydrazine dihydrochloride: Similar in structure but lacks the dimethyl groups.
(2,5-Dimethylbenzyl)hydrazine dihydrochloride: Similar but lacks the methoxy group.
(4-Methoxy-2,5-dimethylphenyl)hydrazine dihydrochloride: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific research applications where these functional groups play a critical role .
Properties
CAS No. |
887596-54-5 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-10(13-3)8(2)4-9(7)6-12-11/h4-5,12H,6,11H2,1-3H3 |
InChI Key |
UYVOSCRDXPTHMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride](/img/structure/B1388228.png)









![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1388246.png)
